REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[Cl:9].[N+:10]([O-])([OH:12])=[O:11]>>[Cl:9][C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[C:6]([Cl:8])=[CH:7][C:2]=1[Br:1]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC1=C(C=CC(=C1)Cl)Cl
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Name
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|
Quantity
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7 mL
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Type
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reactant
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Smiles
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[N+](=O)(O)[O-]
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Name
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ice
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Quantity
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80 g
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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Yellowish white solid was filtered
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Type
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WASH
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Details
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washed with water (10 mL)
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Type
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CUSTOM
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Details
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dried under vacuum
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Name
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|
Type
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product
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Smiles
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ClC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |